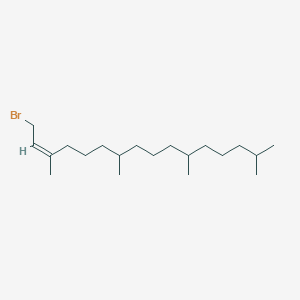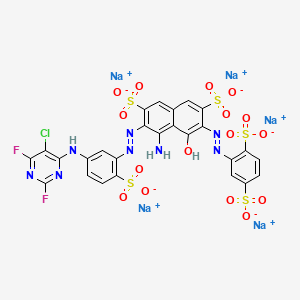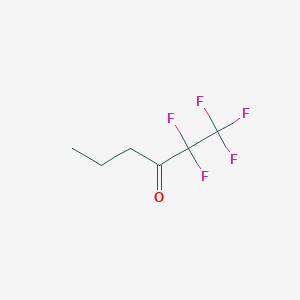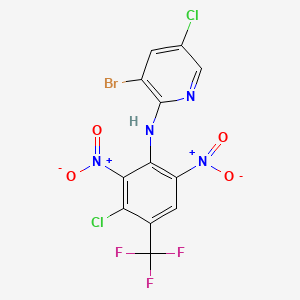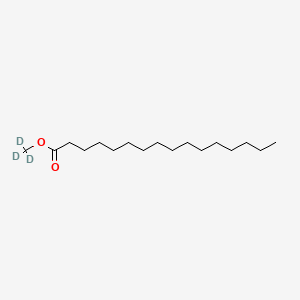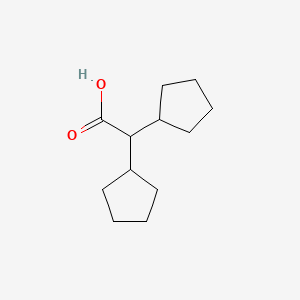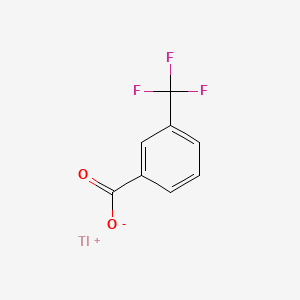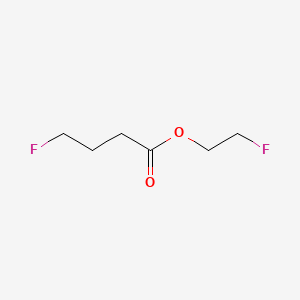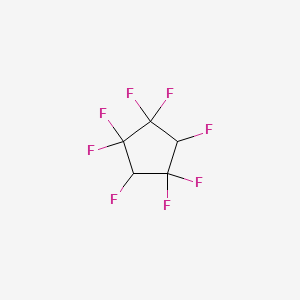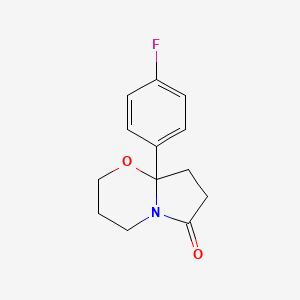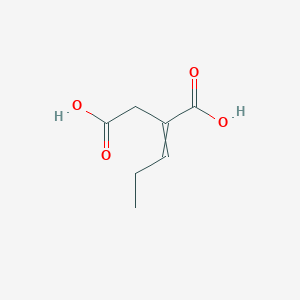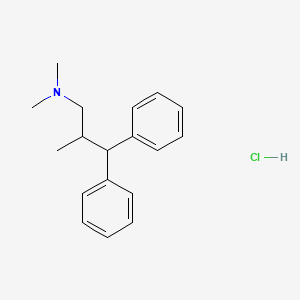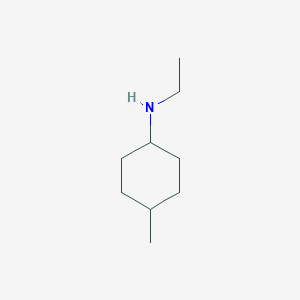
N-ethyl-4-methylcyclohexan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethyl-4-methylcyclohexan-1-amine is an organic compound with the molecular formula C9H19N It is a derivative of cyclohexanamine, where the cyclohexane ring is substituted with an ethyl group at the nitrogen atom and a methyl group at the fourth carbon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-methylcyclohexan-1-amine can be achieved through several methods. One common approach involves the alkylation of 4-methylcyclohexanamine with ethyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Material: 4-methylcyclohexanamine
Reagent: Ethyl halide (e.g., ethyl bromide)
Conditions: Basic conditions, often using a base such as sodium hydroxide or potassium carbonate
Reaction: Nucleophilic substitution reaction where the ethyl group replaces the hydrogen on the nitrogen atom
Another method involves the reductive amination of 4-methylcyclohexanone with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic hydrogenation and optimized reaction conditions can enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
N-ethyl-4-methylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-ethyl-4-methylcyclohexanone.
Reduction: Reduction reactions can convert it to more saturated amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
Oxidation: N-ethyl-4-methylcyclohexanone
Reduction: N-ethyl-4-methylcyclohexane
Substitution: Various substituted cyclohexylamines
科学研究应用
N-ethyl-4-methylcyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-ethyl-4-methylcyclohexan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-methylcyclohexanamine: Lacks the ethyl group on the nitrogen atom.
N-ethylcyclohexanamine: Lacks the methyl group on the cyclohexane ring.
Cyclohexanamine: Lacks both the ethyl and methyl groups.
Uniqueness
N-ethyl-4-methylcyclohexan-1-amine is unique due to the presence of both ethyl and methyl substituents, which confer distinct chemical and physical properties. These modifications can influence its reactivity, solubility, and interactions with other molecules, making it valuable for specific applications.
属性
分子式 |
C9H19N |
|---|---|
分子量 |
141.25 g/mol |
IUPAC 名称 |
N-ethyl-4-methylcyclohexan-1-amine |
InChI |
InChI=1S/C9H19N/c1-3-10-9-6-4-8(2)5-7-9/h8-10H,3-7H2,1-2H3 |
InChI 键 |
NKSZFKLFWWMCGB-UHFFFAOYSA-N |
规范 SMILES |
CCNC1CCC(CC1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


